molecular formula C9H16O2 B15295687 Spiro[3.5]nonane-1,3-diol

Spiro[3.5]nonane-1,3-diol

Cat. No.: B15295687
M. Wt: 156.22 g/mol
InChI Key: CUNCUHXMMDWMPS-UHFFFAOYSA-N
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Description

Spiro[35]nonane-1,3-diol is a spirocyclic compound characterized by a unique structure where two rings share a single common atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Spiro[3.5]nonane-1,3-diol typically involves multi-step reactions starting from readily available precursors. One common method involves the hydrogenation of spiro[3.5]nonane-1,3-dione using specific catalysts and solvents . The choice of hydrogenation catalysts and solvents significantly influences the stereoselectivity and yield of the desired diol product .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yield and purity, would apply to its production.

Chemical Reactions Analysis

Types of Reactions

Spiro[3.5]nonane-1,3-diol undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to convert the diol into corresponding ketones or aldehydes.

    Reduction: Reduction reactions can further modify the diol to produce alcohols or other reduced forms.

    Substitution: The hydroxyl groups in this compound can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogenation catalysts for reduction, oxidizing agents like potassium permanganate for oxidation, and various halides for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield spirocyclic ketones, while reduction can produce spirocyclic alcohols.

Scientific Research Applications

Spiro[3.5]nonane-1,3-diol has several scientific research applications:

Mechanism of Action

The mechanism by which Spiro[3.5]nonane-1,3-diol exerts its effects involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, influencing their activity. The pathways involved depend on the specific application, such as catalysis or drug action .

Properties

Molecular Formula

C9H16O2

Molecular Weight

156.22 g/mol

IUPAC Name

spiro[3.5]nonane-1,3-diol

InChI

InChI=1S/C9H16O2/c10-7-6-8(11)9(7)4-2-1-3-5-9/h7-8,10-11H,1-6H2

InChI Key

CUNCUHXMMDWMPS-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(CC1)C(CC2O)O

Origin of Product

United States

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